3-Carboethoxy-4'-thiomorpholinomethyl benzophenone

描述

Systematic IUPAC Name and Structural Formula Representation

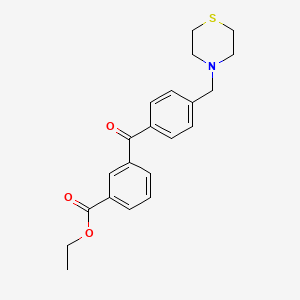

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is ethyl 3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate. This naming convention reflects the compound's complex structural architecture, which consists of a central benzophenone core with specific substitution patterns on both aromatic rings. The IUPAC name systematically describes the presence of an ethyl ester group positioned at the meta position of one benzene ring, while the opposite ring bears a thiomorpholinomethyl substituent at the para position.

The molecular formula of this compound is established as C21H23NO3S, indicating the presence of twenty-one carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 369.48 grams per mole, consistent across multiple analytical determinations. The structural formula representation reveals a benzophenone backbone where the ketone carbonyl group serves as the central linking functionality between two substituted benzene rings.

The compound's structural complexity is further emphasized by the presence of the thiomorpholine heterocycle, which contains both nitrogen and sulfur heteroatoms within a six-membered ring system. This thiomorpholine moiety is connected to the benzophenone core through a methylene bridge, creating a flexible linkage that influences the overall molecular conformation and chemical properties of the compound.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C21H23NO3S | |

| Molecular Weight | 369.48 g/mol | |

| IUPAC Name | ethyl 3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

| InChI Key | Available in database |

CAS Registry Number (898782-51-9) and Alternative Identifiers

属性

IUPAC Name |

ethyl 3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-5-3-4-18(14-19)20(23)17-8-6-16(7-9-17)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKADXYKMCGOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642907 | |

| Record name | Ethyl 3-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-51-9 | |

| Record name | Ethyl 3-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route Overview

The synthesis of 3-Carboethoxy-4'-thiomorpholinomethyl benzophenone generally involves:

- Functionalization of benzophenone to introduce the thiomorpholinomethyl group.

- Esterification to incorporate the carboethoxy moiety.

- Controlled reaction conditions to ensure selectivity and yield.

A commonly reported approach includes the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate under carefully controlled conditions to yield the target compound.

Detailed Preparation Method

Starting Materials

- Benzophenone or substituted benzophenone : The core aromatic ketone structure.

- Thiomorpholine : A sulfur-containing heterocyclic amine used to introduce the thiomorpholinomethyl group.

- Ethyl chloroformate : Utilized to introduce the carboethoxy (ethyl ester) functionality.

Reaction Conditions and Procedure

- The reaction is typically performed under anhydrous and inert atmosphere conditions to prevent side reactions such as hydrolysis.

- Benzophenone is reacted with thiomorpholine, often in the presence of a base or catalyst, to form the thiomorpholinomethyl intermediate.

- Ethyl chloroformate is then added to the reaction mixture to esterify the intermediate, forming the carboethoxy group at the 3-position.

- The reaction temperature is carefully controlled, often at mild to moderate temperatures (e.g., 20–60°C), to optimize the reaction rate and yield.

- Reaction times vary but generally range from 0.5 to 2 hours depending on scale and conditions.

- Post-reaction workup involves quenching, extraction, and purification steps such as recrystallization or chromatography to isolate the pure product.

Chemical Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Benzophenone + Thiomorpholine, base, inert atmosphere | Formation of thiomorpholinomethyl benzophenone intermediate |

| 2 | Esterification | Addition of ethyl chloroformate, controlled temperature | Introduction of carboethoxy group at 3-position |

| 3 | Purification | Extraction, recrystallization or chromatography | Isolation of pure this compound |

Research Findings and Optimization

- Yield and Purity : Reports indicate that controlling reaction temperature and time is critical for maximizing yield and minimizing by-products. Typical yields range from 70% to over 90% with proper optimization.

- Solvent Choice : Polar aprotic solvents such as dichloromethane or tetrahydrofuran are preferred for these reactions to dissolve reagents and intermediates effectively.

- Catalyst Use : In some protocols, catalytic amounts of phosphorus pentoxide or other Lewis acids may be used to facilitate esterification, though this is more common in related benzophenone derivatives.

- Anhydrous Conditions : Strict exclusion of moisture is essential to prevent hydrolysis of ethyl chloroformate and degradation of intermediates.

Comparative Notes

The preparation of this compound is analogous to related compounds such as 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone and 4'-Carboethoxy-2-thiomorpholinomethyl benzophenone, with differences mainly in the position of substitution on the benzophenone ring. The synthetic strategies are similar but require regioselective control.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Starting material | Benzophenone derivative | Purity >98% preferred |

| Thiomorpholine amount | Stoichiometric or slight excess | Ensures complete substitution |

| Ethyl chloroformate | Slight excess | Drives esterification to completion |

| Solvent | Dichloromethane, THF, or similar | Anhydrous required |

| Temperature | 20–60°C | Controlled to optimize yield |

| Reaction time | 0.5–2 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Purification | Recrystallization or chromatography | Yields pure product |

| Yield | 70–90% | Dependent on reaction optimization |

Additional Notes on Related Synthetic Techniques

- Oxidation and reduction reactions can be applied post-synthesis to modify the sulfur moiety, converting thiomorpholine to sulfoxides or sulfones if desired.

- Nucleophilic substitution reactions on halogenated benzophenone derivatives are alternative routes to introduce the thiomorpholinomethyl group.

- Retrosynthetic analysis tools and databases such as Reaxys and Pistachio support the design of efficient synthetic routes for this compound.

化学反应分析

Types of Reactions

3-Carboethoxy-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzophenone core or the thiomorpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

科学研究应用

3-Carboethoxy-4’-thiomorpholinomethyl benzophenone is utilized in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of 3-Carboethoxy-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Benzophenone derivatives are tailored for specific applications by modifying substituents. Key analogs of 3-carboethoxy-4'-thiomorpholinomethyl benzophenone include:

Key Observations:

- Solubility: The carboethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF), whereas halogenated analogs (e.g., bromo, chloro) exhibit lower solubility due to increased hydrophobicity .

- Stability: Thiomorpholine’s sulfur atom may confer resistance to oxidation compared to morpholine derivatives, though this requires further validation .

Industrial vs. Pharmaceutical Relevance

- Industrial Applications: Thiomorpholinomethyl and pyrrolidinomethyl derivatives are used in polymer crosslinking and coatings, where high radical yield and solvent compatibility are critical . However, some variants (e.g., 3-carboethoxy-4'-thiomorpholinomethyl BP) are listed as discontinued, suggesting challenges in scalability or cost .

- Pharmaceutical Applications: Dioxolane-containing derivatives are preferred for drug synthesis due to ISO-certified purity (>98%) and compatibility with controlled reaction conditions .

生物活性

3-Carboethoxy-4'-thiomorpholinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. Its unique structure, characterized by a benzophenone core modified with a carboethoxy group and a thiomorpholinomethyl side chain, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{23}NO_{3}S, with a molecular weight of approximately 369.48 g/mol. The compound's structure contributes to its diverse applications in medicinal chemistry and materials science.

Structural Features

- Benzophenone Core : Known for its ability to absorb UV light, making it useful in photoprotective applications.

- Carboethoxy Group : Enhances lipophilicity and may influence biological interactions.

- Thiomorpholinomethyl Side Chain : Potentially involved in receptor binding and modulation.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neurotransmitter Modulation : Similar compounds have been shown to influence dopamine and norepinephrine reuptake, suggesting potential applications in neuropharmacology, particularly in treating conditions like ADHD.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting overall cellular function.

- Receptor Binding : It can bind to various receptors, altering their signaling pathways and biological responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a candidate for antibiotic development.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects in vitro against several cancer cell lines. Notably:

- Breast Cancer (MCF-7) : Exhibited an IC50 value of approximately 22.54 µM.

- Lung Cancer (A549) : Demonstrated a more potent effect with an IC50 value of around 5.08 µM, comparable to established chemotherapeutics like doxorubicin.

Anticancer Efficacy Study

A study evaluated the antiproliferative activity of synthesized derivatives of this compound against multiple cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency, suggesting structure-activity relationships that could guide future drug design efforts.

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies revealed potential binding sites that could be exploited for therapeutic purposes, enhancing our understanding of its anticancer mechanisms.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This Compound | Moderate | MCF-7: 22.54 µM | Enzyme inhibition, receptor binding |

| 3,5-Difluoro-4'-pyrrolidinomethyl benzophenone | High | MCF-7: 18.00 µM | Similar mechanisms |

| 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone | Low | MCF-7: >50 µM | Less effective |

常见问题

Basic Research Questions

Q. What synthetic routes are available for 3-carboethoxy-4'-thiomorpholinomethyl benzophenone, and how can purity be optimized?

- Methodology : Adapt protocols from analogous benzophenone derivatives. For example, thiomorpholine moieties can be introduced via nucleophilic substitution or coupling reactions. A general procedure involves reacting a benzophenone precursor (e.g., 4'-chloromethyl benzophenone) with thiomorpholine in a polar aprotic solvent (e.g., DMF) under reflux. The carboethoxy group may be introduced via esterification using ethyl chloroformate in the presence of a base like pyridine .

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Confirm purity via HPLC (>95%) or by analyzing melting point consistency with literature values .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- FT-IR : Identify the carbonyl (C=O) stretch of the benzophenone core (~1660–1680 cm⁻¹) and ester group (~1720 cm⁻¹). Splitting in the ν(C=O) band may indicate solvent interactions or hydrogen bonding .

- NMR :

- ¹H NMR : Look for thiomorpholine protons (δ 2.5–3.5 ppm, multiplet) and ester methyl/methylene groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR : Confirm the carboethoxy group (δ ~165 ppm for carbonyl, δ ~60 ppm for OCH₂CH₃) .

Q. How does solvent choice impact solubility and experimental outcomes for this compound?

- Guidelines : Test solubility in halogenated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., acetonitrile). Avoid alcohols if hydrogen bonding interferes with spectroscopic analysis. Solvatochromic shifts in UV-Vis spectra can help assess solvent polarity effects .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in solution affect the compound’s vibrational spectra?

- Methodology : Use time-resolved IR spectroscopy to monitor ν(C=O) band splitting in mixed solvents (e.g., acetonitrile/water). Apply Kubo–Anderson fitting to decompose bands into subcomponents, revealing hydrogen-bond lifetimes (~7.7 ps for water interactions) .

- Implications : Solvent configurations (e.g., single vs. multiple hydrogen bonds) influence reaction kinetics and catalytic behavior.

Q. Can density functional theory (DFT) predict the compound’s solvatochromic and vibrational properties?

- Approach : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated vibrational frequencies (scaled by 0.961) to experimental IR data. Linear regression between theoretical and observed shifts (R² > 0.95) validates predictive accuracy .

- Applications : Use DFT to model solvent effects (e.g., Onsager reaction field) and predict spectral shifts in untested solvents.

Q. What safety protocols are recommended given the toxicological profile of benzophenone derivatives?

- Risk Mitigation :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Limit daily exposure to <1 mg/kg (based on benzophenone’s sub-chronic toxicity in liver tissues) .

- Disposal : Follow EPA guidelines for halogenated waste. Avoid aqueous release due to potential endocrine disruption .

Data Contradictions and Resolution

- Toxicity vs. Utility : While benzophenone derivatives are toxicologically concerning , their photostability and UV-absorption properties make them valuable in materials science. Balance risk by using microgram-scale reactions and closed systems.

- Spectral Interpretation : Discrepancies in ν(C=O) band positions across solvents (e.g., alcohols vs. halogenated solvents) arise from hydrogen-bonding dynamics. Resolve via controlled titration experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。